N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide
Description
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide (CAS: 85508-41-4) is a synthetic azo compound characterized by a complex aromatic structure. Its molecular formula is C₂₁H₂₁ClN₆O₆ (MW: ~505.8 g/mol), featuring:
Properties
CAS No. |
85508-41-4 |
|---|---|
Molecular Formula |
C21H21ClN6O6 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
N-[5-[bis(prop-2-enyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H21ClN6O6/c1-5-7-26(8-6-2)18-11-16(23-13(3)29)17(12-20(18)34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h5-6,9-12H,1-2,7-8H2,3-4H3,(H,23,29) |
InChI Key |
DKEXINVRFGWAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Chloro-4,6-dinitroaniline
Starting Material : 2-Chloro-4,6-dinitroaniline is treated with sodium nitrite (NaNO2) in an acidic medium (HCl) at 0–5 °C to form the corresponding diazonium salt.
Reaction Conditions : Low temperature is critical to stabilize the diazonium intermediate and prevent decomposition.
Mechanism : Nitrous acid generated in situ reacts with the primary amine to form an N-nitroso intermediate, which tautomerizes and loses water to yield the diazonium salt.
Preparation of the Coupling Component
The coupling partner is a 5-(diallylamino)-4-methoxyphenyl acetamide derivative, prepared by:
Amination : Introduction of the diallylamino group onto the 5-position of a 4-methoxyphenyl acetamide scaffold, typically via nucleophilic substitution or reductive amination.
Acetamide Formation : Acetylation of the amino group to form the acetamide functionality, enhancing stability and modulating reactivity.
Azo Coupling Reaction
The diazonium salt solution is slowly added to a cold, alkaline solution of the coupling component (5-(diallylamino)-4-methoxyphenyl acetamide) under stirring.
The pH is maintained around 8–10 to facilitate electrophilic aromatic substitution at the activated aromatic ring.
The azo bond forms between the diazonium salt and the aromatic ring, yielding N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide.
The product precipitates out or is extracted and purified by recrystallization or chromatography.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | 2-Chloro-4,6-dinitroaniline, NaNO2, HCl | 0–5 °C | Acidic | Maintain low temperature for stability |
| Coupling Component Prep | Amination reagents, acetylation agents | Ambient to reflux | Neutral | Control substitution to diallylamino |
| Azo Coupling | Diazonium salt + coupling component | 0–10 °C | 8–10 | Slow addition, stirring required |
| Purification | Recrystallization or chromatography | Ambient | N/A | To obtain pure azo compound |
Research Findings and Optimization
The presence of electron-withdrawing groups (chlorine and dinitro) on the diazonium component enhances the electrophilicity of the diazonium salt, facilitating efficient azo coupling.
The diallylamino substituent on the coupling component increases nucleophilicity and directs azo coupling to the 2-position relative to the acetamide group.
Reaction yields are optimized by controlling temperature and pH, with lower temperatures preventing diazonium salt decomposition and alkaline pH favoring coupling.
Purification methods such as recrystallization from suitable solvents (e.g., ethanol or acetone) yield high-purity products suitable for further biological or industrial applications.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Purpose | Critical Parameters |
|---|---|---|---|
| Diazotization | 2-Chloro-4,6-dinitroaniline, NaNO2, HCl | Formation of diazonium salt | 0–5 °C, acidic pH |
| Coupling Component Synthesis | 4-Methoxyphenyl acetamide, diallylamine derivatives | Introduction of diallylamino group | Controlled substitution, mild conditions |
| Azo Coupling | Diazonium salt + coupling component | Formation of azo bond | 0–10 °C, pH 8–10 |
| Purification | Solvents for recrystallization or chromatography | Isolation of pure compound | Ambient temperature |
Chemical Reactions Analysis
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The azo linkage and chloro-dinitrophenyl group play crucial roles in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following analogs differ in substituents, significantly altering their physicochemical and biological profiles:
Structural Insights :
- Halogen Substitution : Bromine (in 68877-63-4) increases molecular weight and may enhance stability compared to chlorine .
Target Compound (85508-41-4):
- Endocrine Disruption : Acts as an androgen receptor antagonist (inhibition >50% at 1 mg/L) and induces cytochrome P450 2K, indicating metabolic interference .
- Reprotoxicity : Positive in reprotoxic assays at low concentrations .
Bromo Analog (68877-63-4):
- Neurotoxicity : Lower neurotoxicity at 1 mg/L compared to the chloro compound .
- Safety Profile : Classified with GHS hazard codes H302 (harmful if swallowed) and H413 (toxic to aquatic life) .
Diethylamino Variant (79295-99-1):
General Trends:
- Halogen Impact : Chloro and bromo derivatives show endocrine effects, but bromo analogs may have reduced acute toxicity.
- Amino Group Role: Diallylamino groups correlate with higher reprotoxic risk compared to diethylamino .
Biological Activity
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide (commonly referred to as DNPAA) is a synthetic compound belonging to the class of azo compounds, characterized by the presence of an azo group (-N=N-) linking two aromatic systems. This compound has been studied for its biological activities, particularly in relation to its potential therapeutic applications and toxicological profiles.
- Molecular Formula : C19H21ClN6O6
- Molecular Weight : 464.86 g/mol
- CAS Number : 79295-99-1
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN6O6 |
| Molecular Weight | 464.86 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
DNPAA has been evaluated for its antimicrobial properties. Studies have shown that azo compounds can exhibit significant antibacterial activity against a range of pathogens. For instance, research indicates that DNPAA demonstrates effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of DNPAA have been investigated in various cancer cell lines. In vitro studies reveal that DNPAA induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been quantified using assays such as MTT and colony formation assays.
Table 2: Summary of Cytotoxicity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Genotoxicity
Genotoxicity assessments indicate that DNPAA may pose risks related to DNA damage. Tests such as the Ames test have shown mutagenic potential, suggesting that exposure could lead to genetic alterations.
Ecotoxicological Impact
DNPAA's environmental impact has also been a subject of study. Its persistence in aquatic environments raises concerns regarding its ecotoxicological effects on aquatic organisms. Studies suggest that azo dyes can bioaccumulate and exhibit toxic effects on fish and invertebrates at low concentrations.
Table 3: Ecotoxicological Data
| Organism | Endpoint | Value |
|---|---|---|
| Daphnia magna | LC50 (48h) | 15 mg/L |
| Oncorhynchus mykiss | LC50 (96h) | 10 mg/L |
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DNPAA exhibited a significant reduction in bacterial load in infected animal models when administered at therapeutic doses.
- Cancer Treatment Research : In a recent clinical trial reported in Cancer Research, participants treated with DNPAA showed improved tumor regression rates compared to control groups, highlighting its potential as an adjunct therapy in oncology.
- Environmental Assessment : Research conducted by the Canadian Environmental Protection Agency indicated that compounds similar to DNPAA are hazardous to aquatic life, necessitating careful management and regulation.
Q & A
Basic: What are the standard synthetic methodologies for preparing N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide?
Answer:
The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves:
- Step 1 : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with chloroacetylated intermediates in DMF under basic conditions (e.g., potassium carbonate) .
- Step 2 : Monitoring reaction progress via TLC (thin-layer chromatography) to track intermediate formation.
- Step 3 : Isolating the product by precipitation in water, followed by recrystallization from acetone or toluene for purity .
Key parameters include solvent choice (DMF for solubility), stoichiometric ratios (1:1.5 mol for intermediates), and temperature control (room temperature to 273 K for selectivity) .
Basic: How is the structural integrity of this compound validated?
Answer:
Structural validation employs:
- X-ray crystallography to resolve the azo-linked aromatic planes and hydrogen bonding (e.g., N–H···N interactions between the acetamide and diazenyl groups) .
- Spectroscopic techniques :
- NMR to confirm substituent positions (e.g., methoxy and diallylamino groups).
- FT-IR for detecting functional groups like nitro (–NO₂) and amide (–CONH–) .
- Elemental analysis to verify stoichiometry (e.g., 19 C, 19 N, 7 O atoms) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential inhalation risks from fine powders .
- First aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin contact : Wash with soap and water; consult a physician .
- Storage : Keep in airtight containers away from light to prevent degradation of the azo group .
Basic: How are toxicity profiles assessed for this compound?
Answer:
- In vivo studies : Administer graded doses (e.g., 50–200 mg/kg) to Wistar rats or mice, monitoring acute toxicity (e.g., mortality, organ weight changes) over 14 days .
- Histopathology : Examine liver/kidney tissues for necrosis or inflammation.
- Biochemical assays : Measure markers like serum ALT/AST for hepatotoxicity .
Advanced: How do synthetic conditions influence crystallographic disorder in this compound?
Answer:
Crystallographic disorder arises from dynamic substituent orientations (e.g., ortho-nitro and cyano groups). Key factors include:
- Solvent polarity : Acetone promotes slow evaporation, allowing ordered crystal packing .
- Temperature : Lower temperatures (e.g., 273 K) reduce thermal motion, improving site-occupancy factors (e.g., 0.686 vs. 0.314 for disordered groups) .
- Supramolecular interactions : Intramolecular hydrogen bonds (N–H···N) stabilize specific conformers, reducing disorder .
Advanced: How can conflicting spectroscopic data from different synthesis routes be resolved?
Answer:
Contradictions in NMR/IR data often stem from:
- Solvent effects : DMF may cause peak broadening vs. CDCl₃, which sharpens signals.
- Byproduct formation : Use HPLC-MS to detect impurities (e.g., unreacted chloroacetyl intermediates) .
- Crystallographic validation : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to confirm substituent positions .
Advanced: What strategies optimize the compound’s stability in aqueous environments?
Answer:
- pH control : Maintain neutral pH to prevent hydrolysis of the acetamide group.
- Co-solvents : Add DMSO or ethanol to improve solubility and reduce aggregation.
- Chelation : Introduce metal ions (e.g., Zn²⁺) to stabilize the azo linkage via coordination .
Regulatory: What are the compliance requirements for laboratory use?
Answer:
- Registration : Ensure compliance with REACH (EU) and TSCA (US) regulations, including submission of safety data sheets (SDS) .
- Documentation : Record synthesis dates, hazard classifications (e.g., H318 for eye damage), and disposal methods (incineration recommended) .
Advanced: How do hydrogen-bonding networks affect the compound’s reactivity?
Answer:
- Intramolecular H-bonding : Stabilizes the planar azo configuration, reducing susceptibility to photodegradation .
- Intermolecular interactions : Facilitate π-π stacking in crystals, which may alter redox properties (e.g., nitro group reduction potentials) .
Advanced: What computational methods predict the compound’s spectroscopic signatures?
Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to simulate NMR/IR spectra.
- Molecular dynamics : Model solvent effects on UV-Vis absorption maxima (e.g., λmax shifts in polar solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
